2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one
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Overview
Description
2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one is a complex organic compound that features a combination of benzodioxole, oxadiazole, and quinazolinone moieties. It is of interest in medicinal chemistry and synthetic organic chemistry due to its unique structural characteristics and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions.
Initial formation: : The synthesis starts with the preparation of 3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazole. This can be achieved through cyclization reactions involving appropriate precursors like benzodioxole and nitrile oxide.
Thiolation: : The next step involves the introduction of the sulfanyl group. This can be done through a thiolation reaction, where a thiol group is introduced at the oxadiazole moiety.
Quinazolinone synthesis: : The final step involves the formation of the 3-propyl-3,4-dihydroquinazolin-4-one scaffold. This can be synthesized through the condensation of suitable amines and carboxylic acids or derivatives.
Industrial Production Methods
Industrial production methods would involve optimizing the above laboratory synthesis steps for scalability. This includes using high-yielding reactions, cost-effective reagents, and implementing batch or continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : It can undergo oxidation reactions at the sulfanyl group, potentially forming sulfoxides or sulfones.
Reduction: : The oxadiazole and quinazolinone rings can undergo selective reductions under catalytic hydrogenation conditions.
Substitution: : The benzodioxole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation.
Reduction: : Catalysts like palladium on carbon (Pd/C) or Raney nickel can be employed for reduction.
Substitution: : Electrophiles like bromine or nitrating agents in the presence of acids or bases for substitution reactions.
Major Products
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Reduced forms of the heterocycles.
Substitution: : Various substituted derivatives of the original compound.
Scientific Research Applications
2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one has various applications in scientific research:
Chemistry: : Used as a building block in synthetic organic chemistry to develop new compounds with potential biological activities.
Biology: : Potential use as a molecular probe due to its unique structure.
Medicine: : Research into its potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry: : Potential use in developing advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for 2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one involves interaction with specific molecular targets. This can include binding to enzymes or receptors, modulating their activity, and affecting cellular pathways. The exact molecular targets and pathways would depend on its specific biological activity, which requires further detailed studies.
Comparison with Similar Compounds
Compared to other compounds with similar structural motifs, such as other benzodioxole derivatives or quinazolinone analogs, 2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one is unique due to the specific combination of these moieties in one molecule
Similar Compounds
3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazole
3,4-dihydroquinazolin-4-one derivatives
Compounds with sulfanyl linkages
Properties
IUPAC Name |
2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S/c1-2-9-25-20(26)14-5-3-4-6-15(14)22-21(25)30-11-18-23-19(24-29-18)13-7-8-16-17(10-13)28-12-27-16/h3-8,10H,2,9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIBMYFZINAJRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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